3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLWKIWJZDDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor-Mediated Cyclization
The most widely reported method involves cyclization reactions between 3-bromo-1H-pyrazole-5-carbonitrile and pyridine derivatives. This approach exploits the reactivity of the pyrazole core to form the fused pyridine ring under mild acidic conditions. Key steps include:
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Precursor activation : The pyrazole derivative undergoes nucleophilic attack at the 4-position, facilitated by Brønsted acids like acetic acid or HCl.
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Ring closure : Intramolecular cyclization forms the pyrazolo[4,3-b]pyridine scaffold, with the bromine and cyano groups retained at positions 3 and 5, respectively.
A study by VulcanChem demonstrated that this method achieves yields of 68–75% under reflux conditions (80–90°C, 6–8 hours) using ethanol as the solvent. The reaction’s efficiency depends on the electronic effects of substituents; electron-withdrawing groups on the pyridine precursor enhance cyclization rates.
Bromination-Cyclization Sequential Methods
An alternative route, patented by ACS researchers, involves bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine followed by oxidation and cyanation:
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Bromination : Treatment with bromine in acetic acid at 110–115°C introduces the bromine atom (72.6% yield after purification).
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Oxidation : KMnO4 or CrO3 oxidizes the methyl group to a carboxylic acid.
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Cyanation : The carboxylic acid is converted to the nitrile via Hofmann degradation or using POCl3/NH4SCN.
This three-step sequence, though lengthier, ensures precise regioselectivity and is scalable to multi-gram quantities.
Catalytic Synthesis Using AC-SO3H
Room-Temperature Cascade Reactions
A groundbreaking method reported in RSC Advances employs sulfonated amorphous carbon (AC-SO3H) as a heterogeneous catalyst to synthesize pyrazolo[4,3-b]pyridine derivatives at ambient temperature. The protocol involves:
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Substrate mixing : 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles react with aniline in ethanol.
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Mechanism : A sequential opening/closing cascade reaction forms the fused pyridine ring, driven by the catalyst’s Brønsted acidity.
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mg per 0.25 mmol |
| Reaction time | 2–4 hours |
| Yield range | 65–80% |
| Gram-scale yield | 80% |
This method eliminates high-temperature steps, reducing energy costs and side reactions like bromine displacement.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To meet commercial demand, manufacturers like VulcanChem have adopted continuous flow reactors for large-scale synthesis. Key advantages include:
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Enhanced heat/mass transfer : Improved temperature control minimizes decomposition of heat-sensitive intermediates.
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Automated purification : In-line chromatography and crystallization units ensure ≥98% purity without manual intervention.
A comparative analysis of batch vs. flow processes reveals:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual output | 50 kg | 500 kg |
| Purity | 95–97% | 98–99% |
| Solvent consumption | 120 L/kg | 80 L/kg |
Solvent and Recycle Optimization
Industrial protocols prioritize green chemistry principles:
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Solvent selection : Ethanol replaces DMF or DMSO to reduce toxicity.
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Bromine recovery : Distillation units capture excess Br2 for reuse, cutting raw material costs by 30%.
Comparative Analysis of Synthetic Methods
The choice of method depends on scalability, cost, and desired purity:
| Method | Yield | Purity | Scalability | Eco-Friendliness |
|---|---|---|---|---|
| Precursor cyclization | 68–75% | 95% | Moderate | Moderate |
| AC-SO3H catalysis | 65–80% | 97% | High | High |
| Flow reactor | 85–90% | 99% | Very High | High |
Key findings :
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AC-SO3H catalysis offers the best balance of yield and environmental impact.
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Flow reactors excel in large-scale production but require significant capital investment.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclization
During precursor-mediated cyclization, two side reactions dominate:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at position 3 undergoes substitution reactions with nucleophiles under transition-metal catalysis or basic conditions. Key examples include:
Iodination
Reaction with iodine in DMF using KOH yields 3-iodo derivatives, a precursor for further cross-coupling:
Copper-Catalyzed Coupling with Sulfonamides
Using CuI/KCO in isopropanol, bromine is replaced by sulfonamide groups:
Representative Yields:
| Sulfonamide Derivative | Yield (%) |
|---|---|
| N-(Pyrimidin-2-yl) | 75.9 |
| N-(4-Methoxypyridazin-2-yl) | 72.2 |
| N-(Thiazol-2-yl) | 77.8 |
| Source: |
Cyclization Reactions Involving the Cyano Group
The cyano group at position 5 participates in cyclization to form fused heterocycles.
Formation of Pyrazolo[3,4-b]pyridines
Reaction with 1,3-bis-electrophilic synthons (e.g., α,β-unsaturated carbonyls) under acidic or basic conditions generates tricyclic structures:
Mechanism: Initial nucleophilic attack by the pyrazole’s amino or β-carbon, followed by cyclization and dehydration .
Oxidation of the Pyridine Ring
Treatment with hydrogen peroxide or m-CPBA oxidizes the pyridine ring to N-oxide derivatives, enhancing electrophilicity:
Reduction of the Cyano Group
Lithium aluminum hydride (LiAlH) reduces the cyano group to an amine:
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling, though direct examples require extrapolation from analogous systems.
Suzuki-Miyaura Coupling
Hypothetical reaction with aryl boronic acids:
Comparative Reactivity
| Reaction Type | Key Reagents/Conditions | Functional Group Modified |
|---|---|---|
| Nucleophilic Substitution | CuI, KCO, i-PrOH | C3–Br |
| Cyclization | Dicarbonyl compounds, acid/base | C5–CN |
| Oxidation | HO, m-CPBA | Pyridine ring |
| Reduction | LiAlH | C5–CN → –CHNH |
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition
The compound has shown promise as a scaffold for developing kinase inhibitors, particularly targeting Tropomyosin receptor kinases (TRKs). These kinases are crucial in various signaling pathways associated with cancer progression. Inhibiting TRKs can lead to reduced cell proliferation and survival in tumor cells, making this compound a candidate for cancer therapy.
2. Antimicrobial Properties
Research indicates that derivatives of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile exhibit antimicrobial activity. For instance, compounds synthesized from this base structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. Some derivatives have shown significant antioxidant properties as well, which can be beneficial in reducing oxidative stress in biological systems .
3. Biological Pathway Modulation
The compound has been investigated for its ability to modulate various biological pathways. It has been reported to influence cellular mechanisms that could potentially lead to therapeutic effects in inflammatory diseases and other conditions where kinase activity is dysregulated.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves cyclization reactions of suitable precursors under specific conditions. A common method includes the reaction of 3-bromo-1H-pyrazole-5-carbonitrile with pyridine derivatives. The synthesis can be optimized for industrial production using continuous flow reactors to ensure high yield and purity.
Table 1: Comparison of Synthesis Methods
| Method | Description | Yield | Conditions |
|---|---|---|---|
| Cyclization with Pyridine Derivatives | Reaction of 3-bromo-1H-pyrazole-5-carbonitrile with pyridine | High | Mild acidic conditions |
| Continuous Flow Synthesis | Automated systems for large-scale production | Very High | Optimized for efficiency |
Case Studies
Case Study 1: TRK Inhibition
A study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activities against TRKA, suggesting potential as targeted cancer therapies. The research focused on the structure-activity relationship (SAR) to optimize potency and selectivity against TRK isoforms .
Case Study 2: Antioxidant Activity
Another investigation evaluated the antioxidant properties of synthesized compounds based on this pyrazolo-pyridine framework. The results indicated significant DPPH radical scavenging activity, highlighting the potential for developing new antioxidant agents derived from this compound .
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[4,3-b]pyridine Core
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The bromine and nitrile groups in the parent compound enhance electrophilicity, enabling Suzuki-Miyaura couplings for drug candidate synthesis (e.g., N-(3-chloro-4-fluorophenyl) derivatives ).
- Optoelectronic Properties : Substitution with thiophene or methoxyphenyl groups (e.g., BDPC in ) improves charge transport in thin films, making them suitable for organic semiconductors.
Heterocyclic Core Modifications
Comparisons with fused-ring systems containing different heteroatoms:
Key Observations :
- Bioactivity: Pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer activity (e.g., compound 9 in ), while thieno[2,3-b]pyridines (e.g., 58 in ) show giardicidal effects due to electron-rich aromatic systems.
- Electronic Effects : Replacement of the pyrazole ring with pyrrole (pyrrolo[2,3-b]pyridine) increases electron density, enhancing interactions with biological targets .
Physicochemical Properties Comparison
Key Observations :
Biological Activity
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a compound belonging to the pyrazolo-pyridine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : CDKs are pivotal in cell cycle regulation. Compounds similar to this compound have been reported to inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Tubulin Polymerization : Some studies suggest that pyrazolo[4,3-b]pyridines can disrupt microtubule dynamics, which is crucial for mitosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against various pathogens.
Efficacy Against Microorganisms
The compound has been tested against several bacterial and fungal strains. The results indicate:
- Bacterial Activity : It shows effective inhibition against Gram-positive and Gram-negative bacteria such as Escherichia coli and Bacillus subtilis.
- Fungal Activity : The compound also demonstrates antifungal properties against species like Aspergillus niger and Fusarium proliferatum .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-b]pyridines. Modifications at various positions on the pyrazole ring can significantly influence potency and selectivity.
| Substitution Position | Effect on Activity |
|---|---|
| 1-position (Bromo) | Enhances anticancer activity |
| 5-position (Cyano) | Contributes to antimicrobial properties |
| 4-position (Alkyl) | Modulates selectivity towards specific cell lines |
Case Studies
Several case studies have illustrated the biological activity of compounds related to this compound:
- In Vitro Studies : A study evaluated a series of pyrazolo[4,3-b]pyridines against human cancer cell lines (MCF7 and HCT116), demonstrating significant antiproliferative effects with IC50 values in the low micromolar range .
- In Vivo Studies : Another investigation used an orthotopic breast cancer mouse model to assess the efficacy of these compounds. Results indicated substantial tumor growth inhibition without systemic toxicity .
Q & A
Q. What are the established synthetic routes for 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile?
The compound is synthesized via a multi-step process:
- Step 1 : Condensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, yielding 3-Bromo-1H-pyrazolo[4,3-b]pyridine (28) after bromination with HBr and purification (29% yield).
- Step 2 : Protection of the pyrazole nitrogen using Boc₂O in DMF with DMAP and Et₃N, achieving 88% yield.
- Step 3 : Cross-coupling with aryl amines (e.g., 3-chloro-4-fluoroaniline) using Pd₂(dba)₃/XPhos catalyst under inert conditions, followed by Boc deprotection with TFA .
Q. How is the compound characterized using spectroscopic methods?
- NMR : Key signals include pyrazole C-H protons (δ 8.2–8.5 ppm) and pyridine ring protons (δ 7.8–8.1 ppm). The bromine substituent causes deshielding in adjacent carbons (e.g., C-3 at ~125 ppm).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 253 (C₇H₄BrN₄⁺), with isotopic patterns confirming bromine presence .
- XRD : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 21.871 Å, b = 9.209 Å) are resolved using SHELXL .
Q. What are the recommended handling and storage protocols?
- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (H302). Avoid inhalation; work in a fume hood.
- Storage : Stable at –20°C under inert gas (N₂/Ar) to prevent decomposition. Hygroscopicity requires desiccated conditions .
Advanced Research Questions
Q. How can bromination efficiency be optimized during synthesis?
- Variables : Adjust HBr concentration (2–4 M), reaction time (3–6 hours), and temperature (RT vs. 50°C). Evidence suggests higher HBr concentrations increase electrophilic substitution but may lead to over-bromination.
- Catalysis : Explore alternatives to HBr, such as NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl₃), to improve regioselectivity .
Q. What crystallographic challenges arise in resolving the compound’s structure?
- Crystal Twinning : Common in monoclinic systems (P2₁/c); use SHELXD for twin law identification and refinement .
- Disorder : The pyrazole ring may exhibit positional disorder. Apply restraints (e.g., DELU, SIMU) in SHELXL to refine atomic displacement parameters .
Q. How do electronic effects of substituents influence cross-coupling reactivity?
- Electron-Withdrawing Groups (EWGs) : The nitrile at C-5 enhances electrophilicity, facilitating Suzuki-Miyaura couplings. Conversely, bromine at C-3 acts as a directing group for Pd-catalyzed aminations .
- Steric Effects : Bulky substituents at C-1 (e.g., phenyl) reduce reaction rates; optimize ligand choice (XPhos vs. SPhos) to mitigate steric hindrance .
Q. How to resolve conflicting NMR data in derivative analysis?
- Dihedral Angle Effects : Conflicting NOEs or coupling constants (e.g., J = 9.3 Hz in C5–N3–C6–C2 torsion) may arise from conformational flexibility. Use DFT calculations (B3LYP/6-31G*) to model preferred rotamers .
- Dynamic Processes : Variable-temperature NMR (VT-NMR) can identify rotational barriers in substituents (e.g., tert-butyl groups) .
Methodological Notes
- SHELX Suite : Critical for crystallographic refinement; employ SHELXL for small-molecule structures and SHELXD for experimental phasing in twinned crystals .
- Yield Optimization : Pilot reactions using Design of Experiments (DoE) for bromination and coupling steps reduce resource waste .
- Safety : Prioritize toxicity screening (e.g., Ames test) for derivatives intended for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
